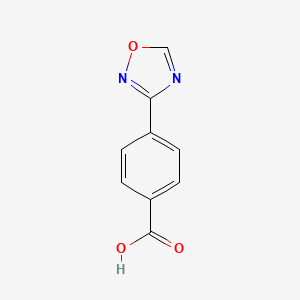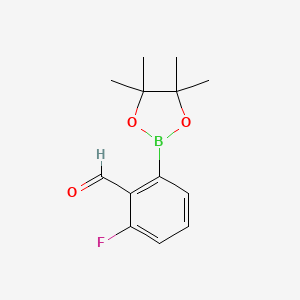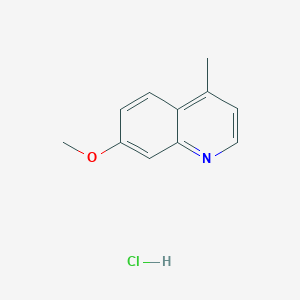
7-Methoxy-4-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-methylquinoline hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is typically found in the form of a white to yellow powder or crystals . Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Métodos De Preparación
The synthesis of 7-Methoxy-4-methylquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 7-methoxyquinoline with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Análisis De Reacciones Químicas
7-Methoxy-4-methylquinoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into various hydrogenated quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are often quinoline derivatives with enhanced biological activities.
Aplicaciones Científicas De Investigación
7-Methoxy-4-methylquinoline hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-methylquinoline hydrochloride involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or interfere with DNA replication in pathogens, leading to their death . The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.
Comparación Con Compuestos Similares
7-Methoxy-4-methylquinoline hydrochloride can be compared with other quinoline derivatives such as:
- 6-Methoxy-4-methylquinoline hydrochloride
- 7-Ethoxy-4-methylquinoline hydrochloride
- 7-Methoxy-4-ethylquinoline hydrochloride
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall efficacy in various applications.
Propiedades
IUPAC Name |
7-methoxy-4-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11;/h3-7H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPBFHKBKREDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
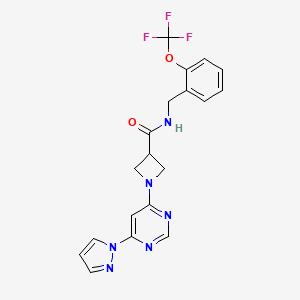
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2930661.png)
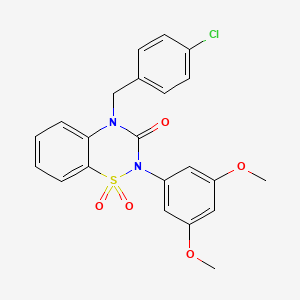
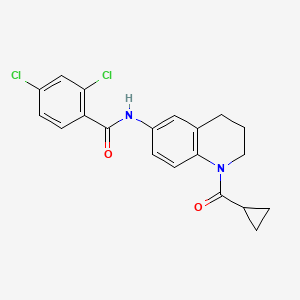
![2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2930666.png)
![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)
![2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2930668.png)

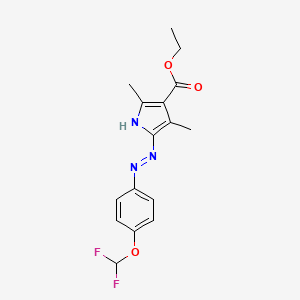
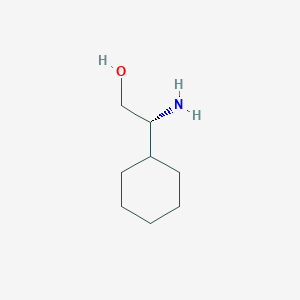
![(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2930675.png)
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
